6-(2-chloro-6-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
Description
Properties
IUPAC Name |
6-[(2-chloro-6-fluorophenyl)methyl]-4-methyl-1-phenylpyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN4O/c1-12-14-10-22-25(13-6-3-2-4-7-13)18(14)19(26)24(23-12)11-15-16(20)8-5-9-17(15)21/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZVVZTWMWTWLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC4=C(C=CC=C4Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(2-chloro-6-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a novel pyrazolo[3,4-d]pyridazine derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various targets, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 305.77 g/mol. Its structure features a pyrazolo[3,4-d]pyridazine core, which is known for its diverse pharmacological properties.
Research indicates that compounds within the pyrazolo[3,4-d]pyridazine class often exhibit their biological effects through the inhibition of specific enzymes or receptors. The presence of the 2-chloro-6-fluorobenzyl moiety is believed to enhance binding affinity and selectivity towards target proteins involved in disease pathways.
Key Mechanisms:
- Inhibition of Kinases : The compound has shown potential in inhibiting various kinases that play critical roles in cancer progression.
- Antiviral Activity : Similar derivatives have demonstrated activity against viruses such as HIV, suggesting possible antiviral applications for this compound.
Biological Activity Data
Case Studies
- Antiviral Efficacy : A study explored the effects of related compounds on HIV-1-infected cells. The derivatives exhibited potent inhibitory activity against both wild-type and resistant strains of HIV-1, with some achieving picomolar efficacy levels due to structural modifications that enhance binding to the viral reverse transcriptase enzyme .
- Anticancer Potential : In another investigation focusing on EGFR inhibitors, compounds similar to this compound were evaluated for antiproliferative effects on various cancer cell lines. Results indicated that these compounds could significantly inhibit cell growth at low concentrations, outperforming established drugs like gefitinib .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. Modifications at specific positions on the pyrazolo[3,4-d]pyridazine scaffold have been shown to affect potency and selectivity:
- Chloro and Fluoro Substituents : The introduction of halogen substituents at strategic positions has been linked to enhanced biological activity by improving lipophilicity and electronic properties.
- Methyl Groups : The presence of methyl groups at specific locations aids in stabilizing the molecular conformation necessary for receptor binding.
Scientific Research Applications
Anti-inflammatory Activity
Research has indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. The compound has been studied for its ability to inhibit inflammatory pathways, making it a candidate for the development of new anti-inflammatory drugs. For instance, studies have shown that certain pyrazole derivatives can reduce the production of pro-inflammatory cytokines, thereby alleviating symptoms associated with inflammatory diseases .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Pyrazole derivatives have been found to possess broad-spectrum antimicrobial effects against various bacterial and fungal strains. In vitro studies demonstrated that 6-(2-chloro-6-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one exhibits potent antifungal activity, particularly against dermatophytes and filamentous fungi .
Anticancer Potential
Recent research highlights the potential of this compound as an anticancer agent. The mechanism of action appears to involve the induction of apoptosis in cancer cells and inhibition of tumor growth. For example, studies have shown that pyrazolo[3,4-d]pyridazine derivatives can target specific signaling pathways involved in cancer progression, leading to reduced cell proliferation and enhanced apoptotic activity .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies have indicated that modifications to the benzyl and pyrazole moieties can significantly influence the biological activity of these compounds. For instance, the introduction of halogen substituents has been shown to enhance both anti-inflammatory and antimicrobial activities.
Case Studies and Research Findings
Several case studies provide insights into the practical applications of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Electronic Differences
- Core Heterocycle: The pyrazolo[3,4-d]pyridazinone core distinguishes the target compound from furo-pyridazinones (e.g., 7c in ) or pyrido-fused analogs (e.g., ).
- Substituent Effects: Halogen Positioning: The 2-chloro-6-fluorobenzyl group in the target compound creates a sterically hindered environment compared to the 4-fluorobenzyl group in . Chlorine’s electron-withdrawing effect may enhance electrophilic reactivity. Fluorine vs.
Hypothetical Bioactivity Trends
- Kinase Inhibition: Pyrazolo-pyridazinones are known kinase inhibitors. The target compound’s 2-chloro-6-fluorobenzyl group may offer unique binding interactions compared to the 4-fluorobenzyl group in .
- Solubility : The methyl group at position 4 (common across analogs) balances lipophilicity, but the target compound’s chloro/fluoro combination may reduce aqueous solubility relative to .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction efficiency be monitored?
The synthesis typically involves multi-step reactions, including cyclization, alkylation, and functional group modifications. Key steps include:
- Cyclization : Pyridazinone core formation under reflux conditions using solvents like DMF or dichloromethane.
- Benzylation : Introduction of the 2-chloro-6-fluorobenzyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like K₂CO₃ .
- Purity Monitoring : Use HPLC (reverse-phase C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to track intermediates and confirm final product integrity. Adjust reaction times and temperatures based on real-time HPLC data to optimize yields .
Q. How should researchers ensure purity and structural fidelity during synthesis?
- Analytical Workflow :
- HPLC : Quantify impurities using gradient elution (e.g., 0.1% TFA in water/acetonitrile).
- NMR : Assign peaks for aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.3–2.6 ppm) to verify substituent positions .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with ≤2 ppm error .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in stereochemistry, as demonstrated for structurally analogous pyridazinones .
Q. What safety protocols are recommended for handling this compound?
- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during weighing and reactions to avoid inhalation of fine particles.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. What strategies are effective in elucidating reaction mechanisms involving key functional groups?
- Isotopic Labeling : Use deuterated reagents (e.g., D₂O) to track proton transfer in cyclization steps.
- Kinetic Studies : Monitor reaction rates via in situ IR spectroscopy to identify rate-determining steps (e.g., benzylation efficiency) .
- DFT Calculations : Model transition states for substituent effects (e.g., chloro vs. fluoro groups) on reaction pathways .
Q. How can computational models predict the compound’s interactions with biological targets?
- Molecular Docking : Use software like AutoDock Vina to simulate binding to kinases or GPCRs, focusing on halogen-bonding interactions (Cl/F with backbone carbonyls) .
- QSAR Analysis : Corporate substituent electronic parameters (Hammett σ) with bioactivity data to design derivatives with enhanced potency .
Q. How do structural modifications impact the compound’s pharmacological profile?
- Derivatization Table :
| Modification Site | Example Derivative | Biological Impact |
|---|---|---|
| Pyridazinone C-4 | 4-Ethyl analog | Increased solubility |
| Benzyl Cl/F | 2-Bromo-6-fluoro analog | Enhanced target affinity |
| N-1 Phenyl | N-1 Pyridyl substitution | Altered metabolic stability |
Q. How can researchers resolve contradictions in reported synthetic yields or bioactivity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
